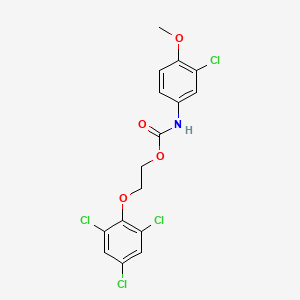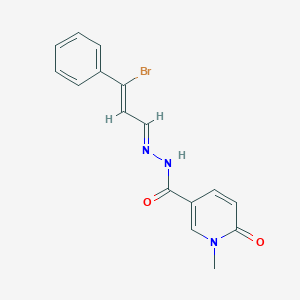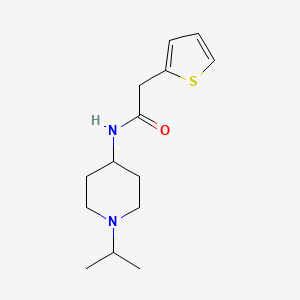
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate, also known as triclosan, is a synthetic organic compound with broad-spectrum antimicrobial properties. It is commonly used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment.
Mecanismo De Acción
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial cell wall synthesis. By blocking this enzyme, 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate prevents the growth and replication of bacteria, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both bacteria and human cells. In addition to its antimicrobial activity, this compound has been found to have anti-inflammatory and antioxidant properties, as well as the ability to disrupt hormone signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages as a research tool, including its broad-spectrum antimicrobial activity and ability to penetrate bacterial cell walls. However, its use in lab experiments is limited by its potential toxicity and environmental impact. Researchers must take precautions to ensure proper handling and disposal of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate to minimize its impact on the environment.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of this compound's impact on aquatic ecosystems and the development of more environmentally friendly alternatives. Additionally, further studies are needed to fully understand the potential health effects of this compound exposure in humans.
Métodos De Síntesis
Triclosan can be synthesized through a multistep process starting with 2,4,6-trichlorophenol and 3-chloro-4-methoxyaniline. The two compounds are reacted together in the presence of a base and a coupling agent to form the desired product. The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate can be optimized by controlling the reaction conditions and using high-purity starting materials.
Aplicaciones Científicas De Investigación
Triclosan has been widely studied for its antimicrobial properties and potential impact on human health and the environment. It has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Propiedades
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-14-3-2-10(8-11(14)18)21-16(22)25-5-4-24-15-12(19)6-9(17)7-13(15)20/h2-3,6-8H,4-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJXJQLWVSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)

![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
